molecular formula C13H11BClFO3 B6304594 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid CAS No. 2121512-45-4

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid

Cat. No.: B6304594
CAS No.: 2121512-45-4
M. Wt: 280.49 g/mol
InChI Key: OXLOKMDXFGYJIK-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C13H11BClFO3 and a molecular weight of 280.49 g/mol . This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-5-chloro-2-fluorobenzene and boronic acid derivatives.

    Reaction Conditions: The key step involves the coupling of the aryl halide with a boronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and organic solvents (e.g., toluene, ethanol). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Scientific Research Applications

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid is primarily related to its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or molecular recognition .

Comparison with Similar Compounds

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of substituents, which imparts specific reactivity and makes it valuable for diverse applications in organic synthesis and scientific research.

Properties

IUPAC Name

(5-chloro-2-fluoro-4-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLOKMDXFGYJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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